molecular formula C43H66O14 B223521 beta-Acetyldigitoxin CAS No. 1264-51-3

beta-Acetyldigitoxin

Cat. No. B223521
CAS RN: 1264-51-3
M. Wt: 807 g/mol
InChI Key: AFTNEYIAJGSGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Acetyldigitoxin is a cardiac glycoside that is derived from the plant Digitalis purpurea. It is a potent inhibitor of the Na+/K+-ATPase pump, which is responsible for maintaining the ion gradient across the cell membrane. Beta-Acetyldigitoxin has been used in the treatment of congestive heart failure, atrial fibrillation, and other cardiac arrhythmias.

Scientific Research Applications

Clinical Applications

Beta-Acetyldigitoxin has been primarily studied for its clinical applications, particularly in the treatment of cardiac disorders. Garbuzova and Kogan (2004) noted its use in cardiac disorders involving blood circulation disruption of degree II and III. Shah, Rubler, and Weston (1956) conducted clinical studies on acetyldigitoxin, using it in patients with heart failure of varying degrees, providing insights into its therapeutic applications and effectiveness (Garbuzova & Kogan, 2004)(Shah, Rubler, & Weston, 1956).

Biochemical Interactions

Research by Hage and Sengupta (1999) explored the interactions of beta-acetyldigitoxin with human serum albumin, using high-performance affinity chromatography. This study is important for understanding the drug-protein interactions relevant to beta-acetyldigitoxin's pharmacological activity (Hage & Sengupta, 1999).

properties

CAS RN

1264-51-3

Product Name

beta-Acetyldigitoxin

Molecular Formula

C43H66O14

Molecular Weight

807 g/mol

IUPAC Name

[4-hydroxy-6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C43H66O14/c1-21-38(54-24(4)44)31(45)18-36(52-21)56-40-23(3)53-37(19-33(40)47)57-39-22(2)51-35(17-32(39)46)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(48)50-20-25/h15,21-23,26-33,35-40,45-47,49H,7-14,16-20H2,1-6H3

InChI Key

AFTNEYIAJGSGIX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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